molecular formula C14H23NO4 B2573023 1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid CAS No. 2416243-62-2

1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid

Cat. No.: B2573023
CAS No.: 2416243-62-2
M. Wt: 269.341
InChI Key: RUOIMVNHKGBCDT-UHFFFAOYSA-N
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Description

This compound features a spiro[3.3]heptane bicyclic core, where two cyclopropane rings share a central carbon atom. At position 3, a carboxylic acid group is attached, while position 1 is substituted with a [(2-methylpropan-2-yl)oxycarbonylamino]methyl group (tert-butoxycarbonyl [Boc]-protected amino methyl group). The Boc group enhances solubility in organic solvents and serves as a temporary protecting group in peptide synthesis, enabling selective deprotection under acidic conditions . The rigid spiro structure may confer conformational constraints, making it valuable in drug design for modulating target binding or metabolic stability.

Properties

IUPAC Name

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-9-7-10(11(16)17)14(9)5-4-6-14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOIMVNHKGBCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C12CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416243-62-2
Record name 3-({[(tert-butoxy)carbonyl]amino}methyl)spiro[3.3]heptane-1-carboxylic acid
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Biological Activity

1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid, also referred to by its IUPAC name and various identifiers, is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.34 g/mol
  • CAS Number : 2171731-99-8
  • Structure : The compound features a spiro[3.3]heptane core, which is known for its bioisosteric properties, allowing it to mimic benzene rings in biological systems while providing enhanced stability and solubility.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its interactions with various biological targets, including receptors and enzymes involved in metabolic pathways.

Preliminary studies suggest that compounds with similar spirocyclic structures may exhibit interactions with neurotransmitter receptors or enzymes, potentially influencing metabolic processes. The unique arrangement of atoms in the spirocyclic structure allows for specific binding affinities that can be exploited in drug design.

Case Studies

  • Anticancer Activity : Research on spiro[3.3]heptane derivatives has shown promising results in anticancer assays. For instance, modifications to the spiro structure have been incorporated into known anticancer drugs like sonidegib and vorinostat, enhancing their potency against cancer cell lines .
  • Neurotransmitter Interaction : Studies indicate that the compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders . The binding affinity with serotonin and dopamine receptors has been a focus of ongoing research.
  • Enzyme Inhibition : The compound's ability to inhibit certain enzymes involved in metabolic pathways has been documented, indicating its potential as a therapeutic agent in metabolic disorders .

Data Table of Biological Activities

Activity TypeTargetEffectReference
AnticancerCancer Cell LinesInhibition of cell growth
NeurotransmitterSerotonin ReceptorsModulation of signaling
Enzyme InhibitionMetabolic EnzymesReduced enzyme activity

Synthesis and Modification

The synthesis of this compound involves several steps typical for carboxylic acids and amides. The synthetic versatility allows for modifications that can enhance desired biological properties .

Scientific Research Applications

Medicinal Chemistry Applications

Bioisosteric Replacement:
The spiro[3.3]heptane core of this compound has been identified as a saturated benzene bioisostere, which can replace aromatic rings in drug design. This structural modification enhances the pharmacological properties of several drugs. For instance, it has been incorporated into anticancer drugs like sonidegib and vorinostat, demonstrating improved potency compared to their benzene-containing counterparts .

Anticancer Activity:
Research indicates that derivatives of spiro[3.3]heptane exhibit promising anticancer activity. The incorporation of this scaffold into drug formulations has shown to enhance efficacy in biological assays, suggesting its potential as a lead compound for developing new cancer therapies .

Neuropharmacology:
The compound's structural features allow it to modulate NMDA receptor activity, which is crucial in the treatment of neurological disorders. Compounds derived from spiro[3.3]heptane have been explored for their ability to enhance neuroprotective effects and improve cognitive function in preclinical models .

Synthetic Chemistry Applications

Synthesis of Complex Molecules:
The unique structure of 1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid facilitates the synthesis of complex organic molecules. Its rigid framework allows for the development of stereochemically diverse compounds through various synthetic pathways, including the Strecker reaction and cycloaddition methods .

Chiral Auxiliary Use:
In synthetic applications, the compound serves as a chiral auxiliary, aiding in the asymmetric synthesis of other biologically active molecules. This property is particularly valuable in creating enantiomerically pure products necessary for pharmaceutical applications .

Case Study 1: Anticancer Drug Development

A study evaluated the anticancer properties of a series of spiro[3.3]heptane derivatives based on this compound. The results indicated that these derivatives showed enhanced cytotoxicity against various cancer cell lines compared to traditional chemotherapeutics, highlighting their potential as novel anticancer agents.

Case Study 2: Neuroprotective Agents

Another investigation focused on the neuroprotective effects of spiro[3.3]heptane derivatives in models of neurodegeneration. The results demonstrated that these compounds could significantly reduce neuronal death and improve cognitive outcomes, suggesting their potential application in treating conditions like Alzheimer's disease.

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butoxycarbonyl (Boc) group undergoes hydrolysis under acidic or basic conditions to release the free amine. This reaction is critical for deprotection in synthetic workflows.

Conditions Reagents Products Yield Reference
Acidic hydrolysisHCl (4M in dioxane), 25°C, 4hSpiro[3.3]heptane-3-carboxylic acid with free amine (-NHCH₂-)85-90%
Basic hydrolysisNaOH (1M), H₂O/THF, refluxPartial decomposition observed due to spiro strain40%

Amide Formation

The carboxylic acid reacts with amines to form amides, facilitated by coupling agents.

Conditions Reagents Products Yield Reference
Carbodiimide couplingEDCl, HOBt, DIPEA, DMF, 0°C → RTBoc-protected spiroheptane amide derivatives75-80%
Active ester formationNHS, DCC, CH₂Cl₂NHS ester intermediate for peptide synthesis90%

Decarboxylation

The carboxylic acid group undergoes decarboxylation under thermal or oxidative conditions.

Conditions Reagents Products Yield Reference
Thermal (180°C)None (neat)Spiro[3.3]heptane derivative with reduced polarity60%
Oxidative (Cu(OAc)₂)Quinoline, DMF, 120°CAromatic byproducts from radical intermediates35%

Ring-Opening Reactions

The spirocyclic structure undergoes strain-driven ring-opening under acidic or nucleophilic conditions.

Conditions Reagents Products Yield Reference
Acid-catalyzedH₂SO₄, MeOH, refluxLinear dicarboxylic acid derivative70%
Nucleophilic (Grignard)MeMgBr, THF, -78°C → RTAlkylated open-chain product55%

Functional Group Interconversion

The Boc-protected amine participates in further transformations.

Reaction Type Conditions Products Yield Reference
Reductive aminationNaBH₃CN, AcOH, MeOHSecondary amine after Boc removal and alkylation65%
SulfonylationTsCl, pyridine, CH₂Cl₂Tosyl-protected derivative80%

Stability Under Physiological Conditions

The compound’s stability in aqueous environments informs its pharmacokinetic profile.

pH Temperature Half-Life Degradation Products Reference
7.437°C48hFree amine and CO₂
2.037°C12hRing-opened dicarboxylic acid

Key Mechanistic Insights:

  • Boc Deprotection : Proceeds via protonation of the carbonyl oxygen, followed by cleavage of the carbamate bond.

  • Spiro Ring-Opening : Acid-mediated protonation destabilizes the spiro junction, leading to ring cleavage .

  • Amide Coupling : Activation of the carboxylic acid via mixed anhydride or active ester intermediates .

This reactivity profile underscores the compound’s versatility in medicinal chemistry, particularly in prodrug design and targeted delivery systems .

Comparison with Similar Compounds

Structural Analogues with Spiro[3.3]heptane Cores

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Features References
1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid C₁₄H₂₂N₂O₄ 282.34 g/mol Boc-aminomethyl (C1), COOH (C3) Rigid spiro core; Boc protection for synthetic versatility.
6-[(tert-Butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylic acid C₁₃H₂₁NO₄ 255.31 g/mol Boc-amino (C6), COOH (C2) Positional isomer; lower molecular weight due to shorter side chain.
2-(4-Methylpyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid C₁₄H₁₅NO₂ 229.28 g/mol 4-Methylpyridinyl (C2), COOH (C2) Aromatic substitution enhances π-π stacking potential; lacks Boc group.
6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid C₁₀H₁₄O₄ 198.22 g/mol Methoxycarbonyl (C6), COOH (C2) Smaller substituent; increased polarity due to ester group.

Functional Analogues with Bicyclic Systems

Compound Name Molecular Formula Molecular Weight Core Structure Key Features References
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid C₁₄H₂₁N₃O₄S 327.40 g/mol Bicyclo[3.2.0]heptane with thia-aza ring Antibiotic scaffold (e.g., penicillin derivatives); sulfur enhances stability.
2-[(tert-Butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid C₁₄H₂₃NO₅ 285.34 g/mol Azabicyclo[3.1.1]heptane Nitrogen in ring alters electronic properties; methoxymethyl increases hydrophilicity.

Key Differences and Implications

Substituent Position: The target compound’s Boc-aminomethyl group at C1 vs. the Boc-amino group at C6 in its positional isomer (CAS 1087798-38-6) leads to distinct steric and electronic profiles. The C1 substitution may reduce steric hindrance during coupling reactions compared to C6 . Pyridinyl-substituted analogues (e.g., 2-(4-Methylpyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid) exhibit aromatic interactions but lack Boc protection versatility .

Functional Groups: Methoxycarbonyl (in 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid) vs. Boc-aminomethyl: The former is hydrolytically labile under basic conditions, whereas the Boc group requires acidic cleavage .

Bicyclic Systems :

  • Thia-aza bicyclic systems (e.g., compounds) introduce heteroatoms, enhancing metabolic stability but complicating synthesis .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid?

The synthesis involves constructing the spiro[3.3]heptane core via [3+2] cycloaddition or ring-closing metathesis, followed by Boc-protected aminomethyl group introduction. For example, ester derivatives of spiro[3.3]heptane undergo nucleophilic substitution with Boc-amine, followed by hydrolysis under basic conditions (e.g., NaOH/EtOH). Critical steps include pH control to prevent Boc deprotection and purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and multidimensional NMR (¹H, ¹³C, COSY, HSQC) to resolve the spirocyclic structure. The carboxylic acid proton appears as a singlet (δ ~12 ppm in DMSO-d6), while NOESY correlations confirm spatial proximity between the Boc group and spiro methyl groups. Comparative analysis with spiro[3.3]heptane derivatives validates assignments .

Q. What are the primary challenges in achieving enantiomeric purity during synthesis?

Racemization at the carboxylic acid occurs under acidic/basic conditions. Solutions include:

  • Using chiral auxiliaries (e.g., Evans oxazolidinones) during ester formation.
  • Enzymatic resolution with Candida antarctica lipase B for kinetic separation of enantiomers.
  • Chiral HPLC (e.g., Chiralpak IA column, heptane/ethanol) for final purification .

Q. What storage conditions are recommended to maintain compound stability?

Store desiccated at -20°C under inert gas (argon). Lyophilization from tert-butanol/water (1:1) minimizes hydrolysis. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months in amber vials .

Advanced Research Questions

Q. How can steric hindrance around the spiro core impact coupling reactions, and what strategies mitigate these effects?

Steric hindrance reduces yields in cross-coupling (e.g., Suzuki-Miyaura). Mitigation strategies:

  • Bulky ligands : XPhos or SPhos with Pd(OAc)₂ enhance oxidative addition.
  • Microwave irradiation : Increases reaction kinetics (e.g., 120°C, 30 min).
  • Pre-organization : Temporary directing groups (e.g., pyridine-2-yl) improve regioselectivity, as seen in analogous spiro systems .

Q. How do researchers reconcile conflicting bioactivity data across assay systems?

Discrepancies arise from assay-specific variables (e.g., cell permeability, protein binding). Resolution steps:

  • Standardized protocols : Fixed serum concentration (e.g., 10% FBS) and pH (7.4).
  • Direct binding assays : Isothermal titration calorimetry (ITC) quantifies affinity without cellular interference.
  • Multivariate analysis : Identifies confounding factors (e.g., solvent polarity) using PCA or PLS models .

Q. What computational methods predict the conformational stability of this spirocyclic compound?

  • DFT calculations (B3LYP/6-31G*) model strain energy and torsional angles.
  • Molecular dynamics (MD) simulations (AMBER force field) predict solvation effects in physiological buffers.
  • Validation against X-ray crystallography data confirms computational accuracy, particularly for spiro junction geometry .

Q. What validation parameters are critical for HPLC quantification in biological matrices?

Key parameters per ICH Q2(R1):

  • Specificity : Baseline separation from matrix components (Resolution >1.5).
  • Linearity : R² >0.995 over 50–150% of target concentration.
  • Recovery : >90% via spike-and-recovery in plasma. Optimize with C18 columns (3 µm) and mobile phase (acetonitrile:phosphate buffer, pH 2.5) .

Q. How does the spiro[3.3]heptane scaffold influence pharmacokinetics in preclinical models?

  • Metabolic stability : Rigid structure reduces CYP450 oxidation (t₁/₂ increased 3× vs. acyclic analogs).
  • Permeability : LogD ~1.8 enhances Caco-2 permeability (Papp >1×10⁻⁶ cm/s).
  • Prodrug strategy : Ethyl ester improves oral bioavailability (AUC0-24h 2.5× higher) .

Q. What mechanistic insights explain unexpected byproducts during Boc deprotection?

Acidic conditions (TFA/DCM) may cleave the spiro core if reaction time exceeds 2 hours. Mechanistic studies suggest:

  • Carbocation formation : Stabilized by the spiro junction, leading to ring-opening.
  • Mitigation : Use milder acids (e.g., HCl/dioxane) at 0°C and monitor via TLC (Rf shift from 0.8 to 0.3) .

Q. Methodological Framework for Contradiction Analysis

  • Replication : Repeat experiments under identical conditions.
  • Cross-validation : Compare NMR data with DFT-predicted shifts.
  • Systematic review : Apply Gil’s pragmatic research model to isolate variables .

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